diethyl 5-(1-isopropyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate
Description
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Properties
IUPAC Name |
diethyl 3-methyl-5-[(1-propan-2-ylpyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-6-25-17(23)13-11(5)14(18(24)26-7-2)27-16(13)19-15(22)12-8-9-21(20-12)10(3)4/h8-10H,6-7H2,1-5H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNKIDPZHDJMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-(1-isopropyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : 358.39 g/mol
Functional Groups
- Pyrazole ring : Contributes to its biological activity.
- Thiophene moiety : Enhances pharmacological properties.
- Carboxamide group : Increases solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The specific compound under review has been evaluated for its antibacterial and antifungal activities with promising results.
Anti-inflammatory Effects
Pyrazole derivatives are often associated with anti-inflammatory properties. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
Research indicates that some pyrazole derivatives possess anticancer activity. The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest it may inhibit tumor growth in specific cancer cell lines.
The biological activity of this compound can be attributed to:
- Inhibition of enzymes : Such as cyclooxygenase (COX), which plays a role in inflammation and pain.
- Modulation of signaling pathways : Involved in cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including the compound , demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effective inhibition at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Study 2: Anti-inflammatory Activity
In vitro assays showed that the compound significantly reduced TNF-alpha levels in stimulated macrophages, indicating its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha (pg/mL) |
|---|---|
| Control | 150 |
| Compound | 75 |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including diethyl 5-(1-isopropyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate. Research indicates that compounds with pyrazole moieties can inhibit key signaling pathways involved in cancer progression. For instance, derivatives have shown activity against various cancer types such as lung cancer and melanoma .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Lung Cancer | Inhibition of HDAC6 | |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | Melanoma | Induction of apoptosis |
1.2 Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Research into similar pyrazole derivatives has shown effectiveness against various pests and pathogens in agricultural settings. The application of such compounds can lead to improved crop yields while minimizing environmental impact .
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% | |
| Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Fungal Pathogens | 90% |
Material Science Applications
3.1 Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .
Table 3: Properties of Pyrazole-Based Polymers
Preparation Methods
Cyclization Strategies
The thiophene core is typically constructed via cyclization reactions. A Gewald-like reaction adaptation is proposed:
- Reactants : Ethyl acetoacetate (for methyl and ester groups), diethyl acetylenedicarboxylate (for dicarboxylates), and elemental sulfur.
- Mechanism : The reaction proceeds through a ketene intermediate, followed by sulfur incorporation to form the thiophene ring.
Optimized Conditions :
- Solvent: Dioxane or ethanol
- Catalyst: Sodium methoxide (0.5–1.0 equiv.)
- Temperature: 80–100°C
- Yield: 70–85%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6–8 h | |
| Characterization | $$ ^1H $$ NMR: δ 1.3 (t, 6H), 2.5 (s, 3H), 4.3 (q, 4H) |
Alternative Route: Cyclization of Thiocarbamoyl Derivatives
A method from PMC involves cyclizing thiocarbamoyl intermediates with α-halogenated reagents:
- Intermediate : Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate.
- Halogen Source : 2-Chloroacetamide.
- Conditions : Sodium methoxide in refluxing dioxane (12 h).
Advantages :
Synthesis of 1-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
Regioselective Pyrazole Formation
The ACS Omega study demonstrates regiocontrolled pyrazole synthesis using trichloromethyl enones and hydrazines:
- 1,3-Regioisomer Pathway :
Adaptation for Target Pyrazole :
- Replace arylhydrazine with isopropylhydrazine to introduce the N-1 substituent.
- Post-synthetic hydrolysis of the trichloromethyl group to carboxylic acid.
Mechanistic Insights :
Alternative Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
A solvent-free 1,3-dipolar cycloaddition from Wiley’s study offers a high-yield route:
- Reactants : Nitrile imine (from hydrazonyl chloride) and acetylene dicarboxylate.
- Conditions : Neat, 100°C, 4 h.
- Yield : 80–90%.
Modifications :
- Use isopropylhydrazine to generate the required dipole.
- Introduce carboxyl groups via ester hydrolysis.
Amide Coupling of Thiophene and Pyrazole Moieties
Activation of Carboxylic Acid
The pyrazole-3-carboxylic acid is activated as an acid chloride:
Coupling Reaction
Reactants :
- Thiophene diethyl ester (amine group at C-5).
- Pyrazole-3-carbonyl chloride.
Conditions :
- Solvent: Dry DCM or THF.
- Base: Triethylamine (2.0 equiv.).
- Temperature: 0°C → RT, 12 h.
- Yield: 65–75%.
Mechanism :
- Nucleophilic attack by the thiophene’s amine on the acyl chloride.
- Elimination of HCl forms the amide bond.
Integrated Synthetic Protocol
Stepwise Procedure
- Thiophene Core Synthesis :
- Pyrazole Synthesis :
- Amide Coupling :
Overall Yield : 40–50% (multi-step).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
Regiochemical Control
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Step 1 : Start with diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 4815-30-9) as the precursor, as described in analogous thiophene-Schiff base syntheses .
- Step 2 : React with 1-isopropyl-1H-pyrazole-3-carbonyl chloride under anhydrous conditions in ethanol or THF. Use triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Crystallize from methanol for higher purity .
- Key Data : Optimal reflux time: 4–6 hours (yield: 60–75%; purity >95%) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~4.2–4.5 ppm for CH) and thiophene backbone (δ ~6.8–7.2 ppm for aromatic protons) .
- X-ray Crystallography : Use SHELX-2018/3 for structure refinement. Typical parameters:
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell (Å) | a=9.48, b=9.60, c=9.82 | |
| R-factor | <0.06 |
Q. How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer:
- Analyze hydrogen bonds (e.g., N–H···O=C, O–H···O) and π-π stacking using ORTEP-3 or Mercury. For example:
- Intramolecular H-bonds : O1···N1 (2.63 Å) stabilizes the planar conformation .
- Intermolecular H-bonds : O3···H–O (3.29 Å) links adjacent molecules into chains .
Advanced Research Questions
Q. How can computational docking predict the compound’s biological activity (e.g., RORγ inhibition)?
Methodological Answer:
- Step 1 : Prepare ligand (compound) and receptor (RORγ PDB: 5UO4) using AutoDock Tools. Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*) .
- Step 2 : Perform flexible docking (AutoDock Vina) to identify binding poses. Key interactions:
| Residue | Interaction Type | Docking Score (kcal/mol) |
|---|---|---|
| Arg367 | H-bond | -9.2 |
| Phe377 | π-π stacking | -8.7 |
- Validation : Compare with co-crystallized ligands (RMSD <2.0 Å).
Q. How to resolve contradictions in crystallographic data (e.g., disorder in the isopropyl group)?
Methodological Answer:
- Refinement strategy : Use SHELXL to model disorder with PART instructions. Apply ISOR/SADI restraints to maintain geometry.
- Validation : Check ADPs (anisotropic displacement parameters) for atoms in the isopropyl group. ADPs >0.08 Ų indicate disorder .
- Example : In a related structure (diethyl 5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate), S1–C8 bond length discrepancies (1.730 vs. 1.732 Å) were resolved using DFIX restraints .
Q. What strategies validate the compound’s structure-activity relationship (SAR) for antimicrobial applications?
Methodological Answer:
- Synthetic analogs : Replace isopropyl with cyclopropyl or tert-butyl groups to test steric effects .
- Biological assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values:
| Analog | MIC (µg/mL) |
|---|---|
| Isopropyl (parent) | 12.5 |
| Cyclopropyl | 25.0 |
- Mechanistic insight : Use molecular dynamics (GROMACS) to correlate substituent bulk with target binding (e.g., FabI enzyme) .
Data Contradiction Analysis
Q. Why do NMR and X-ray data sometimes conflict in confirming substituent orientation?
Methodological Answer:
- Dynamic effects : NMR (solution-state) detects time-averaged conformers, while X-ray (solid-state) shows static packing. For example, the isopropyl group may rotate freely in solution but adopt a fixed pose in crystals .
- Mitigation : Use NOESY (NMR) to detect spatial proximity (e.g., H–H distances <4 Å) and compare with X-ray torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
